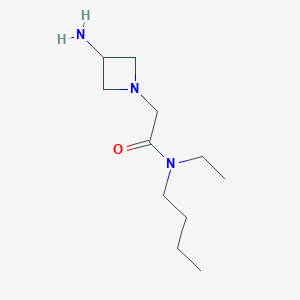
1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol
Vue d'ensemble
Description
1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol, also known as EPPO, is a synthetic compound with a wide range of applications in the medical and scientific fields. It is a versatile molecule that can be used in the synthesis of a variety of drugs and other compounds, as well as in research and laboratory experiments.
Applications De Recherche Scientifique
Metabolite Analysis and Environmental Exposure
1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol, as a metabolite of certain pesticides, has been instrumental in the study of environmental exposure and its impact on human health. For example, urinary metabolites of organophosphate (OP) and pyrethroid (PYR) pesticides, including 1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol, were measured in children to assess exposure levels. The studies revealed that this compound, along with other metabolites, can serve as biomarkers for evaluating pesticide exposure and its potential health effects (Bravo et al., 2019). Similarly, the presence of this metabolite in various populations, including pregnant women and agricultural workers, has been studied to understand the extent and implications of exposure to OP and PYR pesticides (Bravo et al., 2019), (Filippi et al., 2021).
Metabolic Pathways and Drug Interactions
Understanding the metabolic pathways and potential drug interactions of various compounds, including 1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol, is crucial for drug development and safety. Studies have been conducted to analyze the metabolism and disposition of pharmaceutical compounds, shedding light on the complex interactions and pathways involved. For instance, research on the metabolism of L-735,524, a potent HIV-1 protease inhibitor, identified significant metabolites in human urine, providing insights into its metabolic pathways and potential implications for drug efficacy and safety (Balani et al., 1995).
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific functional groups and their spatial arrangement in the molecule.
Mode of Action
The interaction of the compound with its targets would be determined by the specific chemical structure of the compound and the target. The pyrrolidine ring could potentially interact with various biological targets through hydrogen bonding, hydrophobic interactions, and other types of molecular interactions .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to be involved in a wide range of biological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure. For instance, the presence of the pyrrolidine ring could potentially enhance the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. These effects could range from changes in cellular signaling to alterations in metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the stability of the compound could be affected by the pH of the environment, while its efficacy could be influenced by the presence of other competing molecules .
Propriétés
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-8-5-10(12-7-11-8)13-4-3-9(14)6-13/h5,7,9,14H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIOHWPREKWEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1488853.png)










